molecular formula C11H15NO2 B1421086 N-methoxy-N,2,4-trimethylbenzamide CAS No. 1221346-39-9

N-methoxy-N,2,4-trimethylbenzamide

Cat. No. B1421086
M. Wt: 193.24 g/mol
InChI Key: RVKFGYDNHUZMKI-UHFFFAOYSA-N
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Description

“N-methoxy-N,2,4-trimethylbenzamide” (MTB) is a compound with a molecular weight of 193.24 g/mol1. It is widely used in various fields of research and industry due to its unique physical, chemical, and biological properties1.



Synthesis Analysis

Unfortunately, the synthesis analysis of “N-methoxy-N,2,4-trimethylbenzamide” is not readily available from the search results.



Molecular Structure Analysis

The molecular structure of “N-methoxy-N,2,4-trimethylbenzamide” is not explicitly mentioned in the search results. However, the molecular weight is reported to be 193.24 g/mol1.



Chemical Reactions Analysis

The chemical reactions involving “N-methoxy-N,2,4-trimethylbenzamide” are not specified in the search results.



Physical And Chemical Properties Analysis

“N-methoxy-N,2,4-trimethylbenzamide” is reported to have a molecular weight of 193.24 g/mol1. Other physical and chemical properties are not specified in the search results.


Scientific Research Applications

1. NMR Spectroscopy in Chiral Association Complexes

M. Holǐk and A. Mannschreck (1979) explored the application of NMR spectroscopy in studying the rotation about the C(sp2)C(aryl) bond in various benzoyl compounds, including derivatives of 2,4,6-trimethylbenzamide. This research provided insights into the free enthalpy of activation in these compounds, contributing to a better understanding of their chemical behavior (Holǐk & Mannschreck, 1979).

2. Antioxidant Properties of Benzamide Derivatives

Perin et al. (2018) prepared various N-arylbenzamides, including those with methoxy groups, to evaluate their antioxidant capacity. They found that some of these derivatives, particularly the trihydroxy derivative 26, showed promising antioxidative potential, suggesting potential applications in designing potent antioxidants (Perin et al., 2018).

3. Free Radical Process in Generating Acyclic N-acylimines

Wenchun Chao and S. Weinreb (2000) developed a methodology for generating α-methoxybenzamides, which serve as precursors for acyclic N-acylimines. This process involves a free radical approach and highlights a potential application in synthetic chemistry (Chao & Weinreb, 2000).

4. Rhodium(III)-Catalyzed C-H Olefination

Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, utilizing the N-O bond as an internal oxidant. This highlights the role of N-methoxybenzamides in facilitating selective and high-yielding chemical processes (Rakshit et al., 2011).

5. Palladium-Catalyzed Alkoxylation via Direct sp2 C-H Bond Activation

Guan‐Wu Wang and Tingting Yuan (2010) demonstrated the palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides. This process effectively functionalizes the aromatic C-H bond, leading to the generation of ortho-alkoxylated derivatives, showcasing another synthetic application (Wang & Yuan, 2010).

Safety And Hazards

The safety and hazards associated with “N-methoxy-N,2,4-trimethylbenzamide” are not mentioned in the search results.


Future Directions

The future directions for “N-methoxy-N,2,4-trimethylbenzamide” are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.


properties

IUPAC Name

N-methoxy-N,2,4-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-5-6-10(9(2)7-8)11(13)12(3)14-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKFGYDNHUZMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N,2,4-trimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LV Dinh, A DeBono, AN Keller, TM Josephs… - …, 2021 - Wiley Online Library
The calcium‐sensing receptor (CaSR) is a clinical target in the treatment of hyperparathyroidism and related diseases. However, clinical use of approved CaSR‐targeting drugs such as …

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